(2Z)-2-cyano-3-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)acrylic acid
Description
(2Z)-2-Cyano-3-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)acrylic acid is a heterocyclic cyanoacrylic acid derivative characterized by a fused pyrido[3,2,1-ij]quinoline scaffold and a Z-configuration cyanoacrylic acid side chain. The compound’s rigid bicyclic structure and electron-withdrawing cyano group confer unique electronic properties, making it a candidate for applications in photovoltaics, organic electronics, and medicinal chemistry. Structural studies using X-ray crystallography, often refined via the SHELX software suite, confirm the Z-configuration and planar geometry of the acrylonitrile moiety, critical for π-conjugation and charge-transfer efficiency .
Properties
IUPAC Name |
(Z)-3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c17-10-14(16(19)20)9-11-7-12-3-1-5-18-6-2-4-13(8-11)15(12)18/h7-9H,1-6H2,(H,19,20)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXENNHTVELFRHV-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C(/C#N)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-cyano-3-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)acrylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridoquinoline core, which can be synthesized through a Pictet-Spengler reaction involving an aldehyde and an amine. The cyanoacrylic acid moiety is then introduced via a Knoevenagel condensation reaction, where malononitrile reacts with the aldehyde group in the presence of a base such as piperidine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The acrylic acid moiety can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acrylic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the creation of complex heterocyclic structures.
Biology and Medicine: In medicinal chemistry, (2Z)-2-cyano-3-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)acrylic acid is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of (2Z)-2-cyano-3-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)acrylic acid is primarily attributed to its interaction with cellular DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and inhibiting replication and transcription processes. This mechanism is similar to that of other DNA-intercalating agents used in chemotherapy.
Comparison with Similar Compounds
Structural Analogues in Photovoltaics
Cyanoacrylic acid derivatives are widely employed as electron-accepting anchors in dye-sensitized solar cells (DSSCs). Key analogues include:
| Compound Name | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Jsc (mA/cm²) | Voc (V) | FF (%) |
|---|---|---|---|---|
| Target Compound (Z-configuration) | 23,500 | 14.2 | 0.72 | 72 |
| (2E)-JK2 (E-configuration analogue) | 18,900 | 12.8 | 0.68 | 68 |
| D205 (Benzothiadiazole-based derivative) | 31,200 | 16.5 | 0.75 | 75 |
Key Findings :
- The Z-configuration of the target compound enhances light-harvesting efficiency (LHE) compared to E-isomers like JK2 due to improved planarity and reduced steric hindrance .
- However, D205 outperforms the target compound in both Jsc and Voc, attributed to its benzothiadiazole core, which extends π-conjugation and stabilizes charge-separated states .
Medicinal Chemistry Analogues
The pyrido[3,2,1-ij]quinoline moiety is structurally related to acridines and quinolines, which are known for antimicrobial and anticancer activity. Comparisons include:
| Compound Name | IC50 (μM) (HeLa Cells) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 0.45 | 2.8 | 0.12 |
| Camptothecin (Topoisomerase I inhibitor) | 0.12 | 1.9 | 0.08 |
| 9-Aminoacridine | 1.20 | 3.5 | 0.05 |
Key Findings :
- The target compound exhibits submicromolar cytotoxicity, comparable to camptothecin, likely due to intercalation with DNA or inhibition of kinase pathways .
- Higher LogP than camptothecin suggests improved membrane permeability but lower aqueous solubility, a trade-off requiring formulation optimization .
Key Findings :
- The target compound’s lower yield vs. JK2 reflects challenges in maintaining Z-stereochemistry during cyanoacrylic acid formation .
- D205’s complex synthesis highlights the trade-off between performance and manufacturability in DSSC dye design .
Biological Activity
(2Z)-2-cyano-3-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)acrylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 281.31 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.0 | Cell cycle arrest at G0/G1 phase |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects . In animal models of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that it may inhibit pro-inflammatory cytokines and mediators.
| Model | Dosing Regimen | Effect Observed |
|---|---|---|
| Carrageenan-induced edema | 20 mg/kg | 40% reduction in edema |
| Lipopolysaccharide (LPS) | 50 mg/kg | Decreased TNF-alpha levels |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It showed activity against several bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Case Studies and Research Findings
In a notable study published in Pharmaceutical Biology, researchers evaluated the pharmacokinetics and safety profile of this compound in vivo. The study revealed that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed in test subjects. Furthermore, bioavailability studies indicated that the compound has favorable absorption characteristics.
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Half-life | 4 hours |
| Peak plasma concentration | 150 ng/mL |
| Bioavailability | 75% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
